Phosphorane, ethylidenetriphenyl-
Description
Historical Context and Significance of Phosphorus Ylides
The journey of phosphorus ylides is intrinsically linked to the pioneering work of German chemist Georg Wittig. wikipedia.orgbritannica.com In the mid-20th century, Wittig's research into these unique dipolar compounds, which possess adjacent positive and negative charges, unveiled their remarkable reactivity. youtube.comwikipedia.org His discovery that these ylides could react with carbonyl compounds to form alkenes was a seminal moment in synthetic organic chemistry. youtube.comthermofisher.com This groundbreaking work, which provided a reliable and versatile method for alkene synthesis, earned Georg Wittig the Nobel Prize in Chemistry in 1979, an honor he shared with Herbert C. Brown. wikipedia.orgnih.govobservervoice.com
The significance of phosphorus ylides lies in their ability to overcome the limitations of previous olefination methods, which often required harsh conditions and resulted in mixtures of products. youtube.com The Wittig reaction, by contrast, offers a high degree of control over the position of the newly formed double bond. dalalinstitute.compressbooks.pub
Phosphorus ylides are typically prepared from the reaction of a phosphine (B1218219), most commonly triphenylphosphine (B44618), with an alkyl halide. numberanalytics.comwikipedia.org This initial step forms a phosphonium (B103445) salt. Subsequent deprotonation of this salt with a strong base generates the ylide. libretexts.org The stability of the resulting ylide is influenced by the substituents on the negatively charged carbon atom. masterorganicchemistry.com
Role of Ethylidenetriphenylphosphorane as a Wittig Reagent in Olefination
Ethylidenetriphenylphosphorane, with the chemical formula Ph₃P=CHCH₃, serves as a classic Wittig reagent for the introduction of an ethylidene group (=CHCH₃) onto a carbonyl carbon. nih.gov It is classified as a non-stabilized ylide because the alkyl group (ethyl) does not significantly delocalize the negative charge on the adjacent carbon. wikipedia.org This characteristic has important implications for the stereochemical outcome of the reaction.
The reaction of ethylidenetriphenylphosphorane with an aldehyde or ketone proceeds through a sequence of steps. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate is unstable and readily decomposes to yield the desired alkene and triphenylphosphine oxide. byjus.comlibretexts.org The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction. dalalinstitute.comorganic-chemistry.org
The use of ethylidenetriphenylphosphorane and other non-stabilized ylides generally favors the formation of the (Z)-alkene (cis isomer) with aldehydes, particularly under salt-free conditions. wikipedia.orggold-chemistry.org This stereoselectivity is a crucial aspect of the Wittig reaction, allowing for the controlled synthesis of specific stereoisomers. ic.ac.uk
Fundamental Principles of Carbonyl Olefination Reactions
Carbonyl olefination is a broad class of chemical reactions that convert a carbonyl group (C=O) into a carbon-carbon double bond (C=C). tcichemicals.comdiva-portal.org This transformation is of immense importance in organic synthesis, as it allows for the construction of complex molecular frameworks from simpler starting materials. iitk.ac.in
Besides the Wittig reaction, other notable olefination methods include the Horner-Wadsworth-Emmons reaction, the Peterson olefination, and the Julia olefination. tcichemicals.comtcichemicals.com Each of these methods employs different reagents and offers distinct advantages in terms of reactivity, stereoselectivity, and substrate scope.
The fundamental principle underlying most carbonyl olefination reactions involves the nucleophilic attack of a carbanionic species on the carbonyl carbon. organicchemistrydata.orgwikipedia.org In the case of the Wittig reaction, the phosphorus ylide acts as the nucleophile. masterorganicchemistry.com The subsequent steps of the reaction mechanism, including the formation and decomposition of an intermediate, ultimately lead to the formation of the alkene. wikipedia.orgorganic-chemistry.org
The choice of olefination reagent and reaction conditions can significantly influence the outcome of the reaction, particularly the stereochemistry of the resulting double bond. wikipedia.orgtcichemicals.com Factors such as the nature of the substituents on the ylide and the carbonyl compound, the solvent, and the presence of additives can all play a role in determining the ratio of (E) and (Z) isomers formed. wikipedia.orggold-chemistry.org
Data Tables
Table 1: Properties of Ethylidenetriphenylphosphorane
| Property | Value |
| Chemical Formula | C₂₀H₁₉P |
| Molar Mass | 290.34 g/mol |
| Appearance | Typically used in situ |
| Classification | Non-stabilized phosphorus ylide |
Table 2: General Reactivity of Ethylidenetriphenylphosphorane
| Reactant | Product | Key Features |
| Aldehyde | (Z)-Alkene (major) | High stereoselectivity with non-stabilized ylides |
| Ketone | Alkene | Forms a new carbon-carbon double bond |
Structure
3D Structure
Properties
IUPAC Name |
ethylidene(triphenyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQYFBSGBOKZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169982 | |
| Record name | Phosphorane, ethylidenetriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-88-7 | |
| Record name | Phosphorane, ethylidenetriphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorane, ethylidenetriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethylidenetriphenylphosphorane
Preparation of Alkyltriphenylphosphonium Salts
The synthesis of the precursor ethyltriphenylphosphonium salt is commonly achieved through the nucleophilic substitution reaction between triphenylphosphine (B44618) and an ethyl halide.
SN2 Reactions of Alkyl Halides with Triphenylphosphine
The formation of ethyltriphenylphosphonium salts is a classic example of an SN2 reaction. libretexts.orgyoutube.com In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide, such as ethyl bromide or ethyl chloride. libretexts.orgyoutube.com This concerted reaction results in the formation of a new carbon-phosphorus bond and the displacement of the halide ion, yielding the corresponding ethyltriphenylphosphonium halide salt. youtube.com
The reaction is typically carried out by dissolving triphenylphosphine and the ethyl halide in a suitable non-polar solvent like toluene (B28343) or benzene. youtube.com Heating the mixture facilitates the reaction, and upon cooling, the phosphonium (B103445) salt, which is generally a stable crystalline solid, precipitates out of the solution and can be isolated by filtration. youtube.com The reaction is known to be efficient and high-yielding, especially with primary alkyl halides like ethyl bromide. youtube.com
For instance, the reaction of triphenylphosphine with ethyl bromide in toluene at reflux for several hours yields ethyltriphenylphosphonium bromide. guidechem.com Similarly, ethyltriphenylphosphonium chloride can be prepared by reacting triphenylphosphine with ethyl chloride in an organic solvent under elevated temperature and pressure. google.com The purity of the resulting salt is crucial for the subsequent ylide generation.
Table 1: Reaction Parameters for the Synthesis of Ethyltriphenylphosphonium Halides
| Alkyl Halide | Solvent | Reaction Conditions | Product | Yield | Reference |
| Ethyl bromide | Toluene | Reflux, 7.5 hours | Ethyltriphenylphosphonium bromide | High | guidechem.com |
| Ethyl bromide | Benzene/Toluene | Heating | Ethyltriphenylphosphonium bromide | High | youtube.com |
| Ethyl chloride | Acetonitrile, Acetone, or Ethanol | 120-160 °C, 8-12 kg/cm ² pressure, 30-40 hours | Ethyltriphenylphosphonium chloride | >94% | google.com |
Generation of Ethylidenetriphenylphosphorane from Phosphonium Salts
The conversion of the stable phosphonium salt into the reactive ylide, ethylidenetriphenylphosphorane, is achieved through a deprotonation step.
Deprotonation with Strong Bases
The protons on the carbon atom adjacent to the positively charged phosphorus in the ethyltriphenylphosphonium salt are acidic. libretexts.orgyoutube.com This acidity is due to the electron-withdrawing inductive effect of the phosphonium group. libretexts.org Treatment of the phosphonium salt with a strong base removes one of these protons, leading to the formation of the ylide, a species with adjacent positive and negative charges, also known as a phosphorane. libretexts.orgyoutube.com
The choice of base is critical and depends on the nature of the substituents on the carbon atom. youtube.com For simple alkyltriphenylphosphonium salts like ethyltriphenylphosphonium bromide, where the protons are not exceptionally acidic, a very strong base is required. youtube.com n-Butyllithium (BuLi) is a commonly used strong base for this purpose. libretexts.orgyoutube.com Other strong bases such as sodium amide (NaNH2) and sodium hydride (NaH) can also be employed. libretexts.orgyoutube.com The deprotonation is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as the ylide is reactive towards water and alcohols. libretexts.org
The resulting ethylidenetriphenylphosphorane is a powerful nucleophile and is generally used in situ for subsequent reactions, most notably the Wittig reaction to convert aldehydes and ketones into alkenes. chegg.com
Table 2: Common Bases for the Deprotonation of Alkyltriphenylphosphonium Salts
| Base | Formula | Typical Solvent | Notes | Reference |
| n-Butyllithium | n-BuLi | Diethyl ether, THF | Very strong base, commonly used for non-stabilized ylides. | libretexts.orgyoutube.com |
| Sodium Amide | NaNH₂ | Liquid ammonia, THF | Strong base. | libretexts.orgyoutube.com |
| Sodium Hydride | NaH | DMSO, THF | Strong, insoluble base often used with DMSO. | libretexts.orglibretexts.org |
| Potassium tert-butoxide | KOC(CH₃)₃ | THF | Strong base suitable for some ylide preparations. | youtube.com |
Novel Approaches to Phosphorane Generation
While the traditional two-step method is widely used, alternative strategies for generating phosphoranes have been developed.
Generation from Phosphites via Carbene Transfer
Recent research has explored the generation of phosphorus ylides through different mechanistic pathways. One such approach involves the reaction of trialkylphosphites with specific electrophiles. Although not a direct synthesis of ethylidenetriphenylphosphorane, the underlying principles are relevant. For example, phosphonates have been synthesized through the alkylation of trialkylphosphites with phosphonium salts derived from Morita–Baylis–Hillman (MBH) adducts. academie-sciences.fr This reaction proceeds via a Michaelis–Arbuzov type mechanism. academie-sciences.fr
Generation from Epoxides and Trapping with Triphenylphosphine
Another less common but mechanistically interesting approach involves the reaction of epoxides with a source of a phosphine (B1218219). While detailed procedures specifically for ethylidenetriphenylphosphorane are not extensively documented in this context, the general principle involves the ring-opening of the epoxide. The specifics of this reaction, including the exact reagents and conditions required to generate ethylidenetriphenylphosphorane, would be a subject for further investigation.
Development of Heterogeneous and Polymer-Supported Wittig Reagents
The conventional Wittig reaction, while a cornerstone of alkene synthesis, presents a significant challenge in the post-reaction separation of the desired alkene from the triphenylphosphine oxide byproduct. This separation often necessitates tedious and costly chromatographic purification. To circumvent this issue, considerable research has been directed towards the development of heterogeneous and polymer-supported Wittig reagents. These methodologies involve immobilizing the phosphonium salt or the phosphine precursor on an insoluble support, thereby allowing for the straightforward removal of the spent reagent and byproduct by simple filtration.
One of the most explored supports is polystyrene, functionalized to incorporate the triphenylphosphine moiety. The cross-linked polystyryltriphenylphosphine can be prepared and subsequently reacted with an alkyl halide, such as ethyl bromide, to form the polymer-bound phosphonium salt. The resulting solid-phase reagent can then be used in a Wittig reaction, and the polymer-bound triphenylphosphine oxide can be easily filtered off from the reaction mixture.
The physical properties of the polymer support, particularly the degree of cross-linking with divinylbenzene (B73037) (DVB), have been shown to significantly influence the efficacy of the Wittig reaction. Research conducted on polystyrene-supported Wittig reagents has demonstrated that the yields of the resulting alkenes are dependent on the polymer matrix. For instance, studies using polymer-supported methyl- and benzylphosphonium salts in reactions with various aldehydes have shown that lower cross-linking (e.g., 2% DVB) often leads to higher yields compared to more heavily cross-linked polymers (e.g., >8% DVB). nih.gov This is attributed to the greater swelling and accessibility of the reactive sites in the less cross-linked polymers.
The choice of base and solvent system is also critical in polymer-supported Wittig reactions. A variety of bases have been successfully employed, including sodium methylsulfinylmethylide and sodium hydroxide (B78521) under phase-transfer catalysis (PTC) conditions. nih.gov The use of PTC, with catalysts like tetrabutylammonium (B224687) iodide (TBAI) or cetyltrimethylammonium bromide (CTAB), has been shown to afford high yields of alkenes from polymer-supported phosphonium salts. nih.gov
An alternative approach to heterogeneous Wittig reactions involves gas-liquid phase-transfer catalysis (GL-PTC). In this method, a gaseous aldehyde is passed through a solid bed containing the phosphonium salt and a base, such as potassium carbonate. This solvent-free method can be particularly advantageous. For example, the reaction of gaseous benzaldehyde (B42025) with solid ethyltriphenylphosphonium bromide and potassium carbonate at elevated temperatures has been shown to produce β-methylstyrene in good yield. The triphenylphosphine oxide byproduct remains adsorbed on the solid support, allowing for the simple collection of the pure alkene product by condensation.
The following table summarizes research findings on heterogeneous Wittig reactions relevant to the generation of ethylidenetriphenylphosphorane and its analogs.
Interactive Data Table: Heterogeneous Wittig Reactions
| Support/Methodology | Phosphonium Salt Precursor | Aldehyde | Base | Solvent/Conditions | Alkene Product | Yield (%) | Reference |
| 2% DVB-Polystyrene | Polystyryl-PPh₂ + MeI | Benzaldehyde | Na-dimsyl | THF/DMSO | Styrene | 95 | nih.gov |
| 2% DVB-Polystyrene | Polystyryl-PPh₂ + BnBr | Benzaldehyde | Na-dimsyl | THF/DMSO | Stilbene | 93 | nih.gov |
| >20% DVB-Polystyrene | Polystyryl-PPh₂ + MeI | Benzaldehyde | Na-dimsyl | THF/DMSO | Styrene | 83 | nih.gov |
| Polystyrene | Polystyryl-PPh₂ + Alkyl Halide | Various Aldehydes | 50% NaOH / TBAI | CH₂Cl₂ | Various Alkenes | High | nih.gov |
| GL-PTC | Ethyltriphenylphosphonium bromide | Benzaldehyde (gas) | K₂CO₃ | 150 °C, solvent-free | β-Methylstyrene | ~96 |
Reaction Mechanisms Involving Ethylidenetriphenylphosphorane
Classical Wittig Reaction Mechanism
The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, proceeds through a series of well-studied steps when employing ethylidenetriphenylphosphorane. wikipedia.orglibretexts.org This process transforms aldehydes and ketones into alkenes with a high degree of regioselectivity, ensuring the double bond forms precisely where the carbonyl group was located. libretexts.orglibretexts.org
The initial and pivotal step of the Wittig reaction is the nucleophilic attack of the phosphorus ylide, in this case, ethylidenetriphenylphosphorane, on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org The ylide, which exists as a resonance-stabilized species with a negatively charged carbon adjacent to a positively charged phosphorus atom, acts as a potent carbon nucleophile. libretexts.org This attack results in the formation of a new carbon-carbon single bond. libretexts.orgyoutube.com The rate of this nucleophilic addition can be influenced by the nature of the substituents on both the ylide and the carbonyl compound. masterorganicchemistry.com
The general representation of this initial attack is as follows:
Reactants: Ethylidenetriphenylphosphorane and a carbonyl compound (aldehyde or ketone). chegg.comchegg.com
Action: The nucleophilic carbon of the ylide attacks the electrophilic carbon of the carbonyl group. libretexts.org
Result: Formation of a tetrahedral intermediate. youtube.com
Following the initial nucleophilic attack, the formation of a dipolar, charge-separated intermediate known as a betaine (B1666868) has been a subject of extensive research. libretexts.orgnrochemistry.com The betaine intermediate is a species containing a negatively charged oxygen atom and a positively charged phosphorus atom on adjacent carbons. libretexts.orgmasterorganicchemistry.com
The existence and interconversion of the betaine are considered key to understanding the stereochemical outcome of the reaction, particularly for unstabilized ylides. wikipedia.orglibretexts.org However, for Wittig reactions conducted under lithium-free conditions, there is strong evidence supporting a mechanism that bypasses a discrete betaine intermediate. wikipedia.orgorganic-chemistry.org The stereoselectivity of the Wittig reaction is influenced by the relative rates of betaine formation and its subsequent conversion to the oxaphosphetane. nrochemistry.com
| Intermediate | Description | Role in Stereochemistry |
| Betaine | A dipolar, zwitterionic intermediate with adjacent C-O⁻ and P⁺-C bonds. libretexts.orglibretexts.org | The relative stability and rate of formation of erythro and threo betaines can influence the Z/E ratio of the final alkene product. libretexts.org |
A central feature of the modern understanding of the Wittig reaction mechanism is the formation of a four-membered heterocyclic ring called an oxaphosphetane. libretexts.orgwikipedia.org This intermediate contains a phosphorus atom, an oxygen atom, and two carbon atoms. wikipedia.org For many Wittig reactions, particularly those with unstabilized ylides in the absence of lithium salts, the formation of the oxaphosphetane is believed to occur directly via a [2+2] cycloaddition, without the intervention of a betaine intermediate. wikipedia.orgorganic-chemistry.org
The oxaphosphetane is generally unstable and rapidly decomposes. youtube.com This decomposition, a retro-[2+2] cycloaddition, breaks the carbon-phosphorus and carbon-oxygen bonds, leading to the formation of the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgresearchgate.net The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the entire reaction. youtube.com
| Stage | Description |
| Formation | A [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.orgorganic-chemistry.org |
| Structure | A four-membered ring containing P, O, and two C atoms. wikipedia.org |
| Decomposition | A concerted, irreversible cleavage to form an alkene and triphenylphosphine oxide. libretexts.org |
The cleavage of the oxaphosphetane intermediate into the final products, an alkene and triphenylphosphine oxide, is a highly exothermic and irreversible process. libretexts.org The significant release of energy is primarily attributed to the formation of the very strong and stable phosphorus-oxygen double bond in triphenylphosphine oxide. youtube.com This thermodynamic driving force ensures that the reaction proceeds to completion and that the formation of the alkene is essentially irreversible under normal reaction conditions.
Phospha-(Aza)-Wittig Reactions Utilizing Ethylidenetriphenylphosphorane
The versatility of ethylidenetriphenylphosphorane extends beyond the classical Wittig reaction to related transformations where the carbonyl oxygen is replaced by other heteroatoms.
In a variation known as the Phospha-Wittig reaction, ethylidenetriphenylphosphorane can react with electrophilic phosphinidene (B88843) oxides. acs.orgox.ac.uk In this reaction, the phosphinidene oxide acts as the electrophilic partner, a role typically played by a carbonyl compound in the classical Wittig reaction. ox.ac.uk The reaction proceeds as expected, yielding a phosphaalkene and triphenylphosphine oxide. acs.org Mechanistic studies suggest that this transformation can also proceed through a betaine-like intermediate. acs.orgox.ac.uk
| Reaction Type | Electrophile | Product |
| Classical Wittig | Aldehyde or Ketone | Alkene |
| Phospha-Wittig | Phosphinidene Oxide | Phosphaalkene |
Mechanistic Insights into Alternative Product Formation in Phospha-Wittig
The Phospha-Wittig reaction, a variation where a P=C bond is formed, provides analogous mechanistic insights that can be compared to the traditional Wittig reaction. In the Phospha-Bora-Wittig reaction, a transient phosphaborene (Mes*P=B–NR₂) reacts with carbonyl compounds. nih.gov This process is not a direct formation of the final product but proceeds through intermediates, offering pathways for alternative product formation.
The reaction initiates with a cycloaddition between the phosphaborene and the carbonyl compound, forming a 1,2,3-phosphaboraoxetane, which is an analogue of the oxaphosphetane intermediate in the classical Wittig reaction. nih.govacs.org However, depending on the substrate, the mechanism can diverge. For instance, the reaction of a phosphaborene with acetamide (B32628) follows a different pathway, reacting via cycloaddition to form a phosphaoxaboretane. nih.gov The stability and subsequent decomposition of these cyclic intermediates dictate the final product distribution. The formation of diastereomers of the phosphaboraoxetane intermediate, influenced by steric and electronic factors in the transition state, can lead to different phosphaalkene isomers upon cycloreversion. nih.govacs.org This highlights how the initial cycloaddition step is critical and how variations in this step can lead to alternative products, a principle that echoes in the stereochemical outcomes of the classical Wittig reaction.
Modified Wittig Reaction Mechanisms and Their Impact
Wittig-Schlosser Reaction and β-Oxido Phosphonium (B103445) Ylides
The standard Wittig reaction with a non-stabilized ylide like ethylidenetriphenylphosphorane typically yields Z-alkenes. organic-chemistry.org The Wittig-Schlosser reaction is a significant modification that allows for the selective formation of E-alkenes from these same non-stabilized ylides. adichemistry.comwikipedia.org
The process begins similarly, with the ylide adding to an aldehyde at low temperatures (e.g., -78 °C) to form the kinetically favored syn-betaine intermediate. adichemistry.com In the Schlosser modification, a strong base, such as phenyllithium (B1222949) or n-butyllithium, is added at this low temperature. adichemistry.comchem-station.com This base deprotonates the carbon adjacent to the phosphorus atom, converting the betaine into a more stable β-oxido phosphonium ylide. adichemistry.comchem-station.com This intermediate equilibrates to the thermodynamically more stable anti (or threo) form. wikipedia.orgchem-station.com Subsequent protonation of this intermediate with an acid, followed by warming, leads to the elimination of triphenylphosphine oxide and the formation of the E-alkene. adichemistry.com The key to this modification is the formation and equilibration of the β-oxido phosphonium ylide, which circumvents the kinetic pathway that would otherwise lead to the Z-alkene. chem-station.com
Influence of Lithium Salts on Stereochemical Outcome and Reaction Pathways
The presence of lithium salts in a Wittig reaction can have a profound effect on the stereochemical outcome, particularly for non-stabilized ylides that typically show high Z-selectivity. wikipedia.org Under salt-free conditions, the reaction is under kinetic control, and the formation of the oxaphosphetane intermediate is largely irreversible. wikipedia.orgpitt.edu
However, when lithium salts are present, they can coordinate with the oxygen atom of the betaine-like transition state or intermediate. organic-chemistry.org This coordination can stabilize the betaine and, crucially, make the initial cycloaddition step reversible. pitt.edumasterorganicchemistry.com This reversibility allows the initially formed syn adduct (leading to the Z-alkene) to equilibrate to the thermodynamically more stable anti adduct (leading to the E-alkene). masterorganicchemistry.com This process, sometimes termed "stereochemical drift," results in a decrease in Z-selectivity and an increase in the proportion of the E-alkene. wikipedia.org The identity of the base used to generate the ylide is therefore critical; lithium bases like n-BuLi can lead to lower Z-selectivity compared to sodium- or potassium-based reagents. pitt.edumasterorganicchemistry.com
| Ylide Type | Reaction Conditions | Dominant Control | Major Alkene Product | Reference |
|---|---|---|---|---|
| Non-stabilized | Salt-Free (e.g., Na or K bases) | Kinetic | Z-alkene | chem-station.commasterorganicchemistry.com |
| Non-stabilized | Lithium Salts Present (e.g., LiBr, or from n-BuLi) | Equilibration (Thermodynamic Influence) | Reduced Z-selectivity (mixture of Z/E) | wikipedia.orgmasterorganicchemistry.com |
Kinetic vs. Thermodynamic Control in Ylide Addition
The stereoselectivity of the Wittig reaction is a classic example of kinetic versus thermodynamic control. libretexts.org The type of control is dependent on the stability of the phosphonium ylide.
Kinetic Control: With non-stabilized ylides like ethylidenetriphenylphosphorane, the reaction is highly exothermic and the initial addition to an aldehyde is rapid and, under salt-free conditions, irreversible. adichemistry.comchem-station.com The transition state leading to the cis-oxaphosphetane is sterically favored and forms faster. scribd.com This kinetically controlled pathway leads to the rapid formation of the cis-oxaphosphetane, which then decomposes stereospecifically to the Z-alkene. chem-station.compitt.edu The Z-alkene is the kinetic product because it is formed via the lower-energy transition state, even though it is often the less stable of the two possible alkene isomers. scribd.com
Thermodynamic Control: With stabilized ylides (e.g., those with an adjacent ester or ketone group), the ylide is less reactive, and the initial addition to the carbonyl is reversible. adichemistry.com This reversibility allows the system to reach equilibrium. The trans-oxaphosphetane is thermodynamically more stable than the cis-isomer. Consequently, the reaction proceeds through this more stable intermediate to yield the E-alkene as the major product. adichemistry.com In this case, the more stable product is formed, indicating thermodynamic control.
Pyrolytic Behavior of Related Phosphoranes
Flash Vacuum Pyrolysis (FVP) Studies and Decomposition Pathways
Flash vacuum pyrolysis (FVP) is a technique used to study the thermal decomposition of molecules at high temperatures and low pressures, which allows for the characterization of reactive intermediates and decomposition pathways. researchgate.net While specific FVP studies on ethylidenetriphenylphosphorane are not detailed in the provided search results, the pyrolytic behavior of the closely related triphenylphosphine oxide—the byproduct of the Wittig reaction—provides insight into the thermal stability and decomposition of such organophosphorus compounds.
Formation and Rearrangements of Carbene Intermediates
While the quintessential reactivity of ethylidenetriphenylphosphorane is defined by the Wittig reaction, which proceeds through an oxaphosphetane intermediate, the formation of carbene intermediates from phosphorus ylides represents a distinct and less common reaction pathway. The generation of a carbene from an ylide requires the cleavage of the phosphorus-carbon double bond, a process that is not characteristic of typical Wittig conditions but can be induced under specific circumstances such as thermal, photochemical, or catalytic activation.
The direct dissociation of the ylidic P=C bond can lead to the formation of a phosphine (B1218219) and a corresponding carbene. tandfonline.com For ethylidenetriphenylphosphorane, this would theoretically yield triphenylphosphine and ethylcarbene. However, this equilibrium is generally unfavorable. Research has shown that certain specialized phosphorus ylides are capable of reversible cleavage in solution, acting as a source for carbenes under mild conditions. tandfonline.com For instance, ylides derived from acyl imines have been demonstrated to dissociate, allowing the resulting carbene to be trapped by other reagents. tandfonline.com
Alpha-elimination is a classical method for generating carbenes, involving the removal of a proton and a leaving group from the same carbon atom, often facilitated by a strong base. wikipedia.orgcurlyarrows.com This pathway is most common for substrates like haloforms. wikipedia.org For an ylide such as ethylidenetriphenylphosphorane, this mechanism is not directly applicable in the traditional sense as the triphenylphosphonio group would have to act as a leaving group from a carbanionic intermediate, a process not typically observed.
More contemporary and specialized methods have been developed that utilize phosphorus ylides to generate highly reactive intermediates. In one such method, a photoredox-catalyzed reaction of phosphorus ylides with other components can generate a carbyne equivalent through a single-electron transfer (SET) process, effectively reversing the electronic properties of the ylide's α-carbon from nucleophilic to electrophilic. chemrxiv.org This advanced strategy enables complex cycloadditions that are otherwise inaccessible. chemrxiv.org
Once formed, the resulting carbene intermediate, in this case, ethylcarbene (CH₃CH:), is highly reactive and prone to rearrangement. The most common rearrangement pathway for simple alkyl carbenes is a rapid 1,2-hydride shift. In this intramolecular process, a hydrogen atom from the adjacent carbon migrates to the electron-deficient carbene carbon. This rearrangement results in the formation of a stable alkene. For ethylcarbene, a 1,2-hydride shift would lead to the formation of ethene. This type of rearrangement is extremely fast and often occurs immediately upon the formation of the carbene.
The table below summarizes findings on the generation of carbene or carbene-like intermediates from phosphorus ylides based on available research.
| Method | Description | Conditions | Intermediate Formed | Reference |
| P=C Bond Cleavage | Reversible dissociation of the ylidic bond to form a phosphine and a carbene. | Mild, in solution (for specialized ylides) | Carbene (e.g., nitrile ylide) | tandfonline.com |
| Photoredox Catalysis | A three-component cycloaddition involving the ylide, an electron-rich alkene, and an α,β-unsaturated carbonyl compound. | Blue-light irradiation, photoredox catalyst | Radical cation / Carbyne equivalent | chemrxiv.org |
| Alpha-Elimination | General method involving removal of a proton and a leaving group from the α-carbon. | Strong base | Carbene | wikipedia.orgcurlyarrows.comaskiitians.com |
Stereochemical Aspects of Reactions with Ethylidenetriphenylphosphorane
Intrinsic Stereoselectivity of Ethylidenetriphenylphosphorane in Olefinations
Ethylidenetriphenylphosphorane is classified as a non-stabilized ylide. adichemistry.com In the absence of overriding external factors, non-stabilized ylides, including ethylidenetriphenylphosphorane, generally exhibit a kinetic preference for the formation of Z-alkenes. adichemistry.comwikipedia.orglibretexts.org This inherent tendency arises from the geometry of the transition state leading to the oxaphosphetane intermediate. rsc.org The reaction of ethylidenetriphenylphosphorane with aldehydes, under lithium-salt-free conditions, typically proceeds under kinetic control, favoring the formation of the cis-oxaphosphetane, which then decomposes stereospecifically to the Z-alkene. wikipedia.orgrsc.org For instance, the reaction of ethylidenetriphenylphosphorane with certain oxo derivatives of 5β-cholanic acid has been shown to yield the E-ethylidene stereoisomer stereospecifically at the C7 position, while the reaction at the C3 oxo group is not stereospecific. nih.gov
Factors Influencing Stereochemical Outcome
The intrinsic Z-selectivity of ethylidenetriphenylphosphorane is not absolute and can be significantly influenced by several factors, allowing for a degree of control over the isomeric ratio of the final alkene product.
Alkylidene Size and its Effect on E/Z Ratios
The steric bulk of the substituents on both the ylide and the carbonyl compound plays a critical role in determining the stereochemical outcome of the Wittig reaction. libretexts.org While ethylidenetriphenylphosphorane itself has a relatively small alkylidene group (ethylidene), the substituents on the electrophile can dramatically alter the steric environment of the transition state. For unstabilized ylides, increased steric hindrance on the aldehyde or ketone generally leads to a higher proportion of the Z-alkene. This is because the sterically demanding groups prefer to be in a pseudo-equatorial position in the puckered four-membered ring of the transition state leading to the oxaphosphetane, which ultimately directs the reaction towards the Z-product.
Dependence on Electrophile Choice
The electronic nature of the electrophile, particularly in the case of aldehydes, can also modulate the E/Z selectivity. Research has indicated that aldehydes bearing heteroatom substituents in the β-position consistently lead to an increased selectivity for the cis-oxaphosphetane and, consequently, the Z-alkene product. nih.gov This effect is observed with both benzaldehydes and aliphatic aldehydes and is absent if the heteroatom substituent is not present. nih.gov This suggests that electronic interactions, in addition to sterics, can influence the trajectory of the cycloaddition.
Impact of Reaction Conditions, including Lithium-Free Environments
The presence of lithium salts can have a profound effect on the stereochemical outcome of the Wittig reaction. wikipedia.orgmasterorganicchemistry.com In what are often termed "salt-free" conditions, where the ylide is prepared using a sodium- or potassium-based base, the reaction of unstabilized ylides like ethylidenetriphenylphosphorane with aldehydes is generally under kinetic control and leads predominantly to the Z-alkene. wikipedia.org This is because in the absence of lithium ions, the formation of the oxaphosphetane is largely irreversible. rsc.org
Conversely, when lithium salts are present, often from the use of n-butyllithium as the base for ylide generation, the stereoselectivity can be altered. masterorganicchemistry.com Lithium ions can coordinate to the betaine-like transition state or intermediate, leading to a degree of reversibility in the formation of the oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the E-alkene. libretexts.org Therefore, conducting the reaction in a lithium-free environment is a key strategy for maximizing the yield of the Z-isomer with ethylidenetriphenylphosphorane.
Theoretical Models and Explanations for Stereoselectivity
The modern understanding of the Wittig reaction's stereoselectivity, particularly under lithium-free conditions, has moved away from the classical betaine (B1666868) mechanism towards a model centered on a concerted [2+2] cycloaddition. wikipedia.orgrsc.org
Steric Factors Governing Oxaphosphetane Intermediate Stability
The prevailing model posits that the ylide and the carbonyl compound react via a concerted [2+2] cycloaddition to directly form an oxaphosphetane intermediate. wikipedia.orgrsc.org The stereochemistry of the final alkene is determined by the geometry of the transition state leading to this intermediate. For non-stabilized ylides like ethylidenetriphenylphosphorane, the transition state leading to the cis-oxaphosphetane is kinetically favored. libretexts.org
The stability of the oxaphosphetane intermediate itself is heavily influenced by steric interactions. In the four-membered ring of the oxaphosphetane, the substituents will adopt positions that minimize steric strain. For the reaction of ethylidenetriphenylphosphorane with an aldehyde, the transition state leading to the cis-oxaphosphetane allows for the larger groups on the aldehyde and the phosphorus to be positioned further apart, minimizing steric repulsion. This lower energy transition state leads to the preferential formation of the cis-oxaphosphetane, which then collapses in a stereospecific syn-elimination to yield the Z-alkene and triphenylphosphine (B44618) oxide.
Mechanistic Models Involving Betaine Inversion
The stereochemical outcome of the Wittig reaction, including those with ethylidenetriphenylphosphorane, has been a subject of extensive research, with early mechanistic proposals centering on the formation of a betaine intermediate. wikipedia.orglibretexts.org In the classical, now often debated, mechanism, the nucleophilic addition of the phosphorus ylide to the carbonyl compound leads to a zwitterionic intermediate known as a betaine. libretexts.orgnrochemistry.com This betaine can exist as two diastereomers, the erythro and threo forms.
The initial formation of these betaines is thought to be influenced by the steric bulk of the reactants. libretexts.org Subsequent carbon-carbon bond rotation allows for the interconversion of the erythro and threo betaines. libretexts.org This potential for inversion is a key feature of mechanistic models that invoke betaine intermediates. The relative rates of betaine formation, its potential inversion to the other diastereomer, and its subsequent decomposition to an oxaphosphetane intermediate are considered determining factors for the final Z/E ratio of the alkene product.
A significant modification that leverages betaine inversion is the Schlosser modification. libretexts.org This procedure intentionally converts the initially formed erythro betaine, which typically leads to the Z-alkene, into the more stable threo betaine by using a strong base like phenyllithium (B1222949) at low temperatures. libretexts.org This forces the equilibrium towards the threo form, which then collapses to selectively yield the E-alkene upon addition of a proton source. libretexts.org
However, the existence and interconversion of betaines as discrete intermediates in all Wittig reactions are subjects of ongoing debate. wikipedia.orglibretexts.org For reactions conducted under lithium-salt-free conditions, considerable evidence suggests a mechanism that bypasses a distinct betaine intermediate altogether. wikipedia.orglibretexts.org Furthermore, the synthesis of a rare, hydrocarbon-soluble yttrium-coordinated betaine has been reported, which serves as a model for the carbon-carbon bond formation step of the Wittig reaction under salt-present conditions. nih.gov
| Mechanistic Step | Description | Stereochemical Implication |
| Nucleophilic Addition | The ylide attacks the carbonyl group. | Formation of diastereomeric betaines (erythro and threo). libretexts.org |
| Betaine Interconversion | Rotation around the newly formed C-C bond. | Allows for inversion from one diastereomer to the other. libretexts.org |
| Oxaphosphetane Formation | The betaine collapses to a four-membered ring. | The stereochemistry of the oxaphosphetane dictates the final alkene geometry. libretexts.org |
| Schlosser Modification | Deprotonation/reprotonation of the betaine intermediate. | Forces conversion to the threo betaine, leading to the E-alkene. libretexts.org |
E. Vedejs's Theoretical Framework for Wittig Stereoselectivity
A more modern and widely accepted model for explaining the stereoselectivity of the Wittig reaction was put forth by E. Vedejs. wikipedia.org This framework provides a comprehensive explanation for the stereochemical outcomes of reactions involving unstabilized, semistabilized, and stabilized ylides, including ethylidenetriphenylphosphorane (a semistabilized ylide). wikipedia.org
The Vedejs model moves away from the classical betaine-centric mechanism, particularly for reactions run under lithium-free conditions. wikipedia.org Strong evidence supports the idea that under these conditions, the reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form an oxaphosphetane intermediate. wikipedia.orglibretexts.org This cycloaddition is described as having a [π2s+π2a] topology. wikipedia.org The subsequent decomposition of the oxaphosphetane via a retro-[2+2] cycloaddition yields the alkene and triphenylphosphine oxide. masterorganicchemistry.com
Crucially, Vedejs's framework posits that the stereoselectivity is determined under kinetic control, meaning the Z/E ratio of the product is a reflection of the relative energy barriers of the transition states leading to the diastereomeric oxaphosphetanes. wikipedia.orgt-kougei.ac.jp For unstabilized ylides, the transition state leading to the cis-oxaphosphetane (and subsequently the Z-alkene) is favored. t-kougei.ac.jp
Theoretical studies employing density functional theory (DFT) have lent significant support to Vedejs's proposals. t-kougei.ac.jpresearchgate.net These calculations have successfully modeled the transition states for the oxaphosphetane-forming step and have shown that for non-stabilized ylides, the lowest energy transition state leads to the Z-olefin. t-kougei.ac.jpresearchgate.net This aligns perfectly with the principle of kinetic control. t-kougei.ac.jp Even for stabilized ylides, which predominantly form E-alkenes, theoretical results suggest that the reaction is also under kinetic control, with the transition state leading to the trans-oxaphosphetane being energetically favored. t-kougei.ac.jp
| Ylide Type | Controlling Factor | Primary Intermediate | Predominant Product |
| Unstabilized | Kinetic Control wikipedia.orgt-kougei.ac.jp | Oxaphosphetane wikipedia.org | Z-alkene wikipedia.org |
| Semistabilized | Kinetic Control wikipedia.org | Oxaphosphetane wikipedia.org | Often poor E/Z selectivity wikipedia.org |
| Stabilized | Kinetic Control wikipedia.orgt-kougei.ac.jp | Oxaphosphetane wikipedia.org | E-alkene wikipedia.org |
Regioselectivity in Complex Systems
The Wittig reaction with ethylidenetriphenylphosphorane can exhibit significant regioselectivity when reacting with substrates possessing multiple carbonyl groups or other reactive sites. The inherent reactivity of the ylide and the steric and electronic environment of the carbonyl groups on the substrate dictate the site of olefination.
A clear demonstration of regioselectivity is observed in the reaction of ethylidenetriphenylphosphorane with oxo-derivatives of 5β-cholanic acid. nih.gov These complex bile acid derivatives contain multiple ketone functionalities at different positions on the steroid nucleus. Research has shown that the reactivity of these carbonyl groups towards the Wittig reagent is not uniform. nih.gov Specifically, the C12 oxo group is found to be inert in this reaction. nih.gov In contrast, the C7 oxo group reacts stereospecifically to yield the E-ethylidene stereoisomer. nih.gov The reaction at the C3 oxo group is also possible but proceeds with a lack of stereospecificity. nih.gov This differential reactivity highlights how the local chemical environment of each carbonyl group within a single molecule influences its susceptibility to attack by the ylide.
Generally, Wittig reagents like ethylidenetriphenylphosphorane are chemoselective, showing a preference for aldehydes over ketones. nrochemistry.com This selectivity allows for the olefination of an aldehyde in the presence of a ketone. Furthermore, the reaction tolerates a variety of other functional groups, such as hydroxyls, ethers, nitroarenes, and sometimes even esters and amides, which typically remain intact during the reaction. wikipedia.orgnrochemistry.com This broad functional group tolerance, combined with predictable regioselectivity in many cases, makes the Wittig reaction a powerful tool in the synthesis of complex molecules.
| Substrate | Reactive Site | Outcome | Reference |
| 5β-cholanic acid oxo-derivative | C3-oxo | Non-stereospecific olefination | nih.gov |
| 5β-cholanic acid oxo-derivative | C7-oxo | Stereospecific formation of E-alkene | nih.gov |
| 5β-cholanic acid oxo-derivative | C12-oxo | No reaction (inert) | nih.gov |
| Molecule with Aldehyde and Ketone | Aldehyde | Preferential olefination | nrochemistry.com |
Computational Chemistry Studies of Ethylidenetriphenylphosphorane and Its Reactions
Quantum Chemical Approaches to Reactivity and Mechanism
Quantum chemical methods are instrumental in modeling the electronic structure and energy of molecules, forming the basis for understanding their reactivity. stanford.edunih.gov These approaches allow for a detailed examination of the factors that govern the course of a chemical reaction.
Density Functional Theory (DFT) has become a widely used method for studying the mechanisms of organic reactions, including the Wittig reaction. nih.gov DFT calculations are employed to determine the geometries and energies of the ground states of reactants and products, as well as the high-energy transition states that connect them. wayne.edunih.gov By mapping out the energy landscape, researchers can predict the most likely reaction pathway and understand the factors that influence the reaction's rate and stereoselectivity. wayne.eduiupac.org
For the Wittig reaction, DFT studies have been crucial in evaluating the energetics of the proposed mechanistic steps, such as the formation of the oxaphosphetane intermediate. pitt.edu These calculations help to elucidate the subtle interplay of steric and electronic effects that dictate the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. pitt.eduyoutube.com
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. iupac.orgyoutube.com Exploring the PES is fundamental to understanding the course of a chemical reaction. wayne.edunih.gov For the Wittig reaction involving ethylidenetriphenylphosphorane, computational chemists map the PES to identify the minimum energy path that connects reactants to products. iupac.org
This exploration reveals the presence of energy minima, corresponding to stable molecules like the reactants and products, and saddle points, which represent the transition states. smu.eduumn.edu The shape of the PES provides a wealth of information about the reaction dynamics, including the activation energy and the possibility of competing reaction pathways. wayne.eduyoutube.com The analysis of the PES has been instrumental in refining the mechanistic understanding of the Wittig reaction, moving from a simple stepwise model to a more nuanced view involving concerted or nearly concerted cycloadditions. wikipedia.orgpitt.edu
Advanced Mechanistic Analysis through Computational Models
Beyond standard quantum chemical calculations, more sophisticated computational models are employed to gain a deeper and more dynamic understanding of reaction mechanisms.
The Reaction Path Hamiltonian (RPH) model provides a framework for analyzing the dynamics of a chemical reaction along the reaction path. smu.edusmu.edu This approach goes beyond the static picture of stationary points on the PES and considers the coupling between the motion along the reaction coordinate and the vibrational modes perpendicular to it. smu.edu
By applying the RPH to the Wittig reaction, researchers can investigate how energy flows between different modes during the reaction and how this influences the reaction dynamics. This level of detail is crucial for a comprehensive understanding of the factors that control the reaction's outcome.
The United Reaction Valley Approach (URVA) is a powerful tool for the detailed analysis of reaction mechanisms. rsc.orgsmu.edumdpi.com URVA examines the changes in the electronic structure and geometry of the reacting molecules along the entire reaction path, from the initial approach of the reactants to the final separation of the products. rsc.orgmdpi.com A key feature of URVA is its focus on the curvature of the reaction path, where maxima in the curvature profile indicate significant chemical events such as bond breaking and formation. rsc.org
The application of URVA provides a detailed, step-by-step description of the chemical transformations occurring during the Wittig reaction. It can pinpoint the exact locations along the reaction coordinate where major electronic and structural rearrangements take place, offering a more complete picture than the analysis of stationary points alone. smu.edunih.gov This approach has been instrumental in elucidating the mechanisms of various complex chemical reactions. mdpi.comnih.gov
Modeling of Reaction Intermediates and Transition State Geometries
A central aspect of computational studies on the Wittig reaction is the accurate modeling of the structures of transient species. wayne.edunih.govnih.gov
The stereochemical outcome of the Wittig reaction is largely determined by the geometry of the transition state leading to the oxaphosphetane intermediate. pitt.eduyoutube.com Computational modeling allows for the detailed characterization of these transition state geometries. Factors such as steric interactions between the substituents on the ylide and the carbonyl compound can be quantified, explaining the observed selectivity for either the Z or E alkene. pitt.edu
For unstabilized ylides like ethylidenetriphenylphosphorane, kinetic control is often observed, and the stereoselectivity is a direct consequence of the relative energies of the diastereomeric transition states. wikipedia.org Computational models can accurately predict these energy differences, providing a theoretical basis for the observed experimental outcomes. The structure of the oxaphosphetane intermediate itself has also been a focus of computational studies, confirming its role as a key intermediate in the reaction pathway. pitt.edu
Prediction and Rationalization of Stereoselectivity and Regioselectivity
A significant advantage of the Wittig reaction is its ability to control the position of the newly formed double bond, making it a highly regioselective transformation. Furthermore, the stereochemistry of the resulting alkene (E or Z) can often be predicted and controlled based on the nature of the phosphorus ylide.
Ethylidenetriphenylphosphorane is classified as a non-stabilized ylide. For these types of ylides, the Wittig reaction typically yields the (Z)-alkene as the major product. Computational studies have provided a rationale for this observed stereoselectivity, indicating that the reaction is under kinetic control.
The stereochemical outcome is determined in the initial addition step leading to the formation of the oxaphosphetane. DFT calculations have shown that for non-stabilized ylides, the transition states leading to the cis and trans oxaphosphetanes (which decompose to the Z and E alkenes, respectively) have different geometries. mdpi.com The transition state leading to the cis-oxaphosphetane is often lower in energy due to a more favorable puckered geometry that minimizes steric interactions. mdpi.com
In a study involving the Wittig reaction of ethylidenetriphenylphosphorane with oxo-hydroxy derivatives of 5β-cholanic acid, it was observed that the reaction at the C7 oxo group proceeded stereospecifically to yield the (E)-ethylidene stereoisomer. This highlights that while general rules of stereoselectivity are useful, the specific substrates can have a profound impact on the stereochemical course of the reaction.
Table 2: Predicted vs. Observed Stereoselectivity for Ethylidenetriphenylphosphorane
| Reactant Type | Predicted Major Isomer | Observed Major Isomer (General) | Notes |
| Non-stabilized Aldehydes/Ketones | (Z)-alkene | (Z)-alkene | Kinetically controlled reaction. |
| C7-oxo-5β-cholanic acid derivative | - | (E)-alkene | Substrate-dependent stereochemical outcome. |
Computational models have become increasingly sophisticated, allowing for the quantitative prediction of stereoselectivity by calculating the energy barriers of the competing transition states. These models take into account subtle steric and electronic effects that can influence the reaction pathway. For instance, anomalous (Z)-selectivity observed in reactions with certain ortho-substituted benzaldehydes has been rationalized through computational analysis of steric interactions in the transition state.
Spectroscopic Investigations of Ethylidenetriphenylphosphorane and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing phosphorus ylides like ethylidenetriphenylphosphorane and their corresponding phosphonium (B103445) salt precursors. rice.edu Analysis of ¹H, ¹³C, and ³¹P nuclei offers deep insights into molecular structure, bonding, and dynamic processes. rice.edunih.gov
¹H, ¹³C, and ³¹P NMR Characterization of Phosphoranes and Salts
The NMR spectra of phosphorus ylides and their precursor phosphonium salts exhibit characteristic chemical shifts and coupling constants that are fundamental for their identification. acs.org The ³¹P nucleus, with 100% natural abundance and a spin of ½, provides a wide chemical shift range, making ³¹P NMR a particularly informative technique for analyzing organophosphorus compounds. rice.eduhuji.ac.iloxinst.com
Ethyltriphenylphosphonium bromide , the salt precursor to the ylide, can be readily characterized by NMR. In the ¹H NMR spectrum, the protons of the ethyl group and the phenyl groups show distinct signals. chemicalbook.comnih.gov The ³¹P NMR spectrum typically shows a single resonance, and its chemical shift is influenced by the substituents on the phosphorus atom. acs.orgoxinst.com
For ethylidenetriphenylphosphorane , the ylide formed upon deprotonation of the salt, the NMR data reflects the charge distribution in the molecule. The ylidic carbon (P=C) is electron-rich, which influences the chemical shifts of the attached protons and the carbon itself. This high negative charge concentration on the ylide carbon is a key feature of its structure. cdnsciencepub.com The P=C bond results in a significant upfield shift for the α-carbon in the ¹³C NMR spectrum and characteristic coupling constants (¹JPC). The ³¹P chemical shift is also a key identifier for the ylide. huji.ac.il
| Compound Name | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Ethyltriphenylphosphonium bromide | ³¹P | ~25.4 | |
| ¹H | 7.6-8.0 (m, 15H, P-Ph ) | ||
| 3.4-3.8 (m, 2H, P-CH₂ -CH₃) | |||
| 1.2-1.5 (dt, 3H, P-CH₂-CH₃ ) | ³JHH ≈ 7.6, ³JPH ≈ 20 | ||
| ¹³C | 135.4 (d, C H_ortho) | ²JPC ≈ 10 | |
| 134.0 (d, C H_para_) | ⁴JPC ≈ 3 | ||
| 130.6 (d, C H_meta_) | ³JPC ≈ 13 | ||
| 118.8 (d, C ipso) | ¹JPC ≈ 88 | ||
| 18.2 (d, P-CH₂ -CH₃) | ¹JPC ≈ 52 | ||
| 6.8 (d, P-CH₂-CH₃ ) | ²JPC ≈ 4 | ||
| Ethylidenetriphenylphosphorane | ³¹P | ~14.8 | |
| ¹H | 7.4-7.7 (m, 15H, P-Ph ) | ||
| 2.7-3.0 (dq, 1H, P=CH -CH₃) | ³JHH ≈ 7.0, ²JPH ≈ 25 | ||
| 1.0-1.2 (dd, 3H, P=CH-CH₃ ) | ³JHH ≈ 7.0, ³JPH ≈ 19 | ||
| ¹³C | 128.6 (d, C H_ortho_) | ²JPC ≈ 11 | |
| 132.0 (d, C H_para_) | ⁴JPC ≈ 2.5 | ||
| 128.5 (d, C H_meta_) | ³JPC ≈ 12 | ||
| 127.3 (d, C ipso) | ¹JPC ≈ 90 | ||
| 10.4 (d, P=CH-CH₃ ) | ²JPC ≈ 14 | ||
| 3.5 (d, P=CH -CH₃) | ¹JPC ≈ 115 |
Note: NMR data are approximate and can vary with solvent and concentration. rice.edu
In Situ NMR Monitoring of Reaction Intermediates and Adducts
In situ NMR spectroscopy is a powerful method for studying reaction mechanisms by observing the species present in the reaction mixture in real-time. magritek.com For the Wittig reaction involving ethylidenetriphenylphosphorane, NMR allows for the detection and characterization of transient intermediates, such as oxaphosphetanes. libretexts.org
Mechanistic studies, particularly with unstabilized ylides, have successfully used NMR to follow the progression from reactants to products. libretexts.org The reaction of the ylide with an aldehyde or ketone leads to the formation of a four-membered ring intermediate, the oxaphosphetane. libretexts.orgudel.edu These intermediates can sometimes be observed at low temperatures by ³¹P and ¹H NMR. ucc.ie The ³¹P NMR chemical shifts for oxaphosphetanes are typically found significantly upfield (more shielded) compared to the starting ylide or the triphenylphosphine (B44618) oxide product. The detection of these intermediates provides direct evidence for the cycloaddition pathway. libretexts.orgucc.ie The formation of adducts with lithium salts, which can influence the reaction's stereochemical outcome, can also be investigated using NMR techniques. libretexts.org
Variable Temperature NMR Studies for Rotameric and Conformational Analysis
Dynamic processes, such as restricted rotation around single bonds, can be investigated using variable temperature (VT) NMR spectroscopy. numberanalytics.comoxinst.com This technique is used to study the dynamic behavior of molecules and can provide insights into the conformational exchange between different rotamers. ox.ac.uk
In phosphorus ylides, rotation around the P-C and C-C bonds can be hindered. nih.gov For ethylidenetriphenylphosphorane, different conformations, or rotamers, may exist in equilibrium. rsc.orglumenlearning.com At low temperatures, the rate of interconversion between these conformers can become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. ox.ac.ukst-andrews.ac.uk As the temperature is increased, the rate of rotation increases, causing these individual signals to broaden and eventually coalesce into a single, averaged signal. numberanalytics.com By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the energy barriers (activation energy, ΔG‡) for these rotational processes. nih.govresearchgate.net This analysis provides valuable information about the steric and electronic factors governing the ylide's conformational preferences. rsc.orgnih.govchemistrysteps.com
Stereochemical Assignment and Elucidation via NMR
NMR spectroscopy is a crucial tool for determining the stereochemistry of the alkene products formed in the Wittig reaction. weebly.comwpmucdn.com The reaction of ethylidenetriphenylphosphorane with an aldehyde can produce both (Z)- and (E)-alkene isomers. The ratio of these isomers can be accurately quantified by integrating the characteristic signals in the ¹H NMR spectrum. magritek.comnih.gov
The stereochemistry of the double bond is typically assigned based on the coupling constants (J-values) between the vinylic protons. magritek.com For the resulting alkenes, the vicinal coupling constant (³JHH) between the protons on the double bond is characteristically larger for the (E)-isomer (trans-protons, typically 11-18 Hz) than for the (Z)-isomer (cis-protons, typically 6-14 Hz). magritek.com Furthermore, the chemical shifts of the protons and carbons adjacent to the double bond can also differ between the (Z) and (E) isomers due to different steric and anisotropic effects, aiding in the structural assignment. ucc.ie In some cases, Nuclear Overhauser Effect (NOE) experiments can be used to provide definitive proof of stereochemistry by observing through-space interactions between protons.
Other Spectroscopic Techniques
While NMR is the most powerful tool for detailed structural analysis, other spectroscopic methods provide complementary information.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. utdallas.edulibretexts.orgyoutube.com For ethylidenetriphenylphosphorane and its precursor salt, IR spectroscopy can confirm the presence of key structural features. spectrabase.com
In the IR spectrum of ethyltriphenylphosphonium bromide , characteristic absorptions for the P-phenyl groups and the alkyl C-H bonds are observed. pressbooks.pub The spectrum of ethylidenetriphenylphosphorane is particularly notable for the vibration associated with the phosphorus-carbon double bond (P=C). This ylidic bond gives rise to a characteristic absorption band. The exact frequency can vary, but it provides evidence for the ylide structure. stackexchange.com Computational studies on phosphorus-bearing molecules are enhancing the ability to predict and assign these vibrational frequencies. arxiv.orgfrontiersin.org
| Compound Name | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Ethyltriphenylphosphonium bromide | Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 3000-2850 | Medium | |
| Aromatic C=C stretch | 1600-1450 | Medium-Strong | |
| P-Ph stretch | ~1440, ~1110 | Strong | |
| Ethylidenetriphenylphosphorane | Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 3000-2850 | Medium | |
| Aromatic C=C stretch | 1600-1450 | Medium-Strong | |
| P-Ph stretch | ~1435, ~1100 | Strong | |
| P=C stretch (Ylidic bond) | ~1250-1170 | Medium-Strong |
Note: IR absorption values are approximate and represent typical ranges. stackexchange.comlibretexts.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. st-andrews.ac.ukresearchgate.net When applied to ethylidenetriphenylphosphorane (Ph₃P=CHCH₃), XPS would provide detailed insights into the nature of the crucial phosphorus-carbon bond. The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. youtube.com
The C 1s spectrum would be complex, with distinct peaks for the phenyl carbons, the α-carbon, and the β-carbon of the ethylidene group. The carbanionic character of the α-carbon in the ylide resonance form (Ph₃P⁺-⁻CHCH₃) would be expected to result in a lower binding energy for this carbon compared to the phenyl carbons and the methyl carbon. Deconvolution of the high-resolution C 1s spectrum would allow for the quantification of these different carbon species. wikipedia.org Shifts in these binding energies upon reaction, for instance during the initial steps of the Wittig reaction, could provide experimental evidence for changes in the electronic structure around the phosphorus and carbon centers.
Table 1: Predicted XPS Core-Level Binding Energies for Ethylidenetriphenylphosphorane Note: These are estimated values based on typical binding energies for similar functional groups and are subject to variation based on instrument calibration and specific chemical environment.
| Element | Orbital | Predicted Binding Energy (eV) | Chemical Group |
|---|---|---|---|
| P | 2p | ~132-133 | P=C (Ylide) |
| C | 1s | ~284.5 | Phenyl (C-C, C-H) |
| C | 1s | ~283.5-284.0 | α-Carbon (P=C HCH₃) |
| C | 1s | ~285.0 | β-Carbon (P=CHC H₃) |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ethylidenetriphenylphosphorane, it serves to confirm the molecular weight and provide structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₂₀H₁₉P and an exact mass of 290.122437604 Da. nih.gov
In a typical electron ionization (EI) mass spectrum, ethylidenetriphenylphosphorane would first form a molecular ion (M⁺˙) at m/z ≈ 290. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments. miamioh.edu The pattern of these fragments is a fingerprint of the molecule's structure.
While a specific, published mass spectrum for ethylidenetriphenylphosphorane was not found in the search, the fragmentation pattern can be predicted based on the known stability of related structures. The triphenylphosphine moiety (PPh₃) is very stable. Therefore, major fragmentation pathways would likely involve the bonds around the phosphorus atom and the ethylidene group.
Key predicted fragmentation events include:
Loss of a methyl radical (·CH₃): This would lead to a fragment at [M-15]⁺, m/z ≈ 275.
Loss of an ethyl radical (·CH₂CH₃): Cleavage of the P=C bond could result in a fragment at [M-29]⁺, corresponding to the triphenylphosphine radical cation [Ph₃P]⁺˙ at m/z ≈ 262. This is often a very prominent peak in the spectra of triphenylphosphine derivatives.
Loss of a phenyl radical (·C₆H₅): This would produce a fragment at [M-77]⁺, m/z ≈ 213.
Formation of the tropylium (B1234903) ion: The presence of phenyl rings often leads to the formation of a stable C₇H₇⁺ ion at m/z = 91.
The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment cation. For this compound, the triphenylphosphine cation ([Ph₃P]⁺) or the [M-CH₃]⁺ fragment would be strong candidates for the base peak. miamioh.edulibretexts.org
Table 2: Predicted Major Fragments in the Electron Ionization Mass Spectrum of Ethylidenetriphenylphosphorane
| m/z (approx.) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 290 | [C₂₀H₁₉P]⁺˙ | Molecular Ion (M⁺˙) |
| 275 | [C₁₉H₁₆P]⁺ | Loss of ·CH₃ from the ethylidene group |
| 262 | [C₁₈H₁₅P]⁺˙ | Triphenylphosphine radical cation (loss of ethene) |
| 213 | [C₁₄H₁₄P]⁺ | Loss of a phenyl radical (·C₆H₅) |
| 185 | [C₁₂H₁₀P]⁺ | Fragment from [Ph₃P]⁺ |
| 108 | [C₆H₅P]⁺H | Phenylphosphine-related fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. thermofisher.comresearchgate.net Ethylidenetriphenylphosphorane itself is a diamagnetic, closed-shell molecule and therefore EPR-silent. However, EPR spectroscopy becomes an invaluable tool for investigating reaction mechanisms that may involve radical intermediates.
The Wittig reaction, the hallmark reaction of phosphorus ylides, is generally described via a concerted [2+2] cycloaddition mechanism leading to an oxaphosphetane intermediate. wikipedia.orglibretexts.org However, under certain conditions, a stepwise mechanism involving a betaine (B1666868) intermediate or even single-electron transfer (SET) pathways have been proposed. A SET pathway from the nucleophilic ylide to the carbonyl compound would generate a radical ion pair. These transient radical intermediates, although short-lived, could potentially be detected and characterized by EPR spectroscopy. st-andrews.ac.uk
To study such reactive intermediates, spin trapping techniques are often employed. A "spin trap," a molecule that reacts with the transient radical to form a much more stable and persistent radical adduct, is added to the reaction mixture. The resulting stable radical can then be readily observed by EPR. The hyperfine coupling constants of the EPR spectrum of the spin adduct can provide information about the structure of the original, short-lived radical.
While direct EPR evidence for radical intermediates in the reaction of ethylidenetriphenylphosphorane is not prominent in the literature, EPR studies have been used to investigate the addition of other radicals to carbonyl compounds, confirming the utility of the technique for probing such reaction mechanisms. st-andrews.ac.uk The absence of significant EPR signals in many Wittig reaction studies under typical conditions lends support to the predominantly concerted, non-radical mechanism. wikipedia.org
Integration of Computational and Experimental Spectroscopy for Mechanistic Interpretation
A comprehensive understanding of the reactivity and selectivity of ethylidenetriphenylphosphorane, particularly in the Wittig reaction, is achieved through the powerful synergy of experimental spectroscopy and computational chemistry. acs.org While experimental techniques like NMR and IR provide data on reaction outcomes and the structures of stable species, computational methods, such as Density Functional Theory (DFT), offer a detailed view of transient structures and energetic pathways that are often inaccessible to direct observation. researchgate.netnih.gov
For the Wittig reaction, DFT calculations have been instrumental in elucidating the mechanism and the origins of its stereoselectivity. acs.orgresearchgate.net Researchers can model the potential energy surface of the reaction between ethylidenetriphenylphosphorane and a carbonyl compound. This allows for the calculation of the geometries and energies of:
The reactants (ylide and aldehyde/ketone).
The transition states for cycloaddition. acs.org
The oxaphosphetane intermediates. researchgate.net
The final products (alkene and triphenylphosphine oxide).
These computational studies have provided strong support for a concerted [2+2] cycloaddition mechanism under lithium-free conditions. wikipedia.org Furthermore, they can explain the observed E/Z selectivity of the resulting alkene. For non-stabilized ylides like ethylidenetriphenylphosphorane, calculations show that the transition state leading to the Z-alkene is often lower in energy, which aligns with experimental observations. acs.orgresearchgate.net
The integration comes from comparing the computationally predicted outcomes with experimental data. For example, the calculated energy barriers for different pathways can be correlated with experimentally measured reaction rates. Similarly, the predicted lowest-energy transition state can be compared with the experimentally determined major stereoisomer of the product alkene. This combined approach provides a robust and detailed mechanistic picture, clarifying the roles of sterics, electronics, and transition state geometries in determining the course of the reaction. acs.orgnih.gov
Derivatization Strategies and Synthetic Applications
Applications in Advanced Organic Synthesis
The reactivity of ethylidenetriphenylphosphorane is centered on the nucleophilic character of its α-carbon, which readily attacks the electrophilic carbon of a carbonyl group. This reaction forms the basis of its extensive use in creating carbon-carbon double bonds. libretexts.orgumass.edu
The Wittig reaction is a cornerstone of convergent synthesis, a strategy that involves preparing complex molecules by joining smaller, individually synthesized fragments. umass.edunih.govmnstate.edu This approach significantly improves the efficiency of multi-step syntheses compared to linear routes. nih.govmnstate.edu Ethylidenetriphenylphosphorane is frequently used in these convergent strategies to form an alkene linkage between two molecular fragments. mnstate.edu
A key feature of the Wittig reaction is its stereoselectivity. lumenlearning.comdiva-portal.org Ethylidenetriphenylphosphorane is classified as a non-stabilized ylide. Generally, the reaction of non-stabilized ylides with aldehydes under standard, salt-free conditions proceeds through a kinetically controlled pathway to yield predominantly the (Z)-alkene. lumenlearning.comyoutube.com The mechanism involves the formation of a four-membered ring intermediate called an oxaphosphetane, which decomposes to form the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.comlibretexts.org The stereochemical outcome is determined during the initial cycloaddition step. lumenlearning.com
However, reaction conditions can influence the stereochemical outcome. Research on the reaction of ethylidenetriphenylphosphorane with oxo-derivatives of 5β-cholanic acid (a type of bile acid) demonstrated that the reaction with a C7 oxo group resulted stereospecifically in the (E)-ethylidene stereoisomer. nih.gov In contrast, the reaction at the C3 oxo group was not stereospecific, yielding a mixture of isomers. nih.gov This highlights that the structure of the carbonyl compound can significantly impact the stereoselectivity of the olefination.
| Carbonyl Reactant | Ylide | Major Product Stereochemistry | Reference |
| Aldehydes (general, salt-free) | Ethylidenetriphenylphosphorane | (Z)-Alkene | lumenlearning.com |
| 7-oxo-5β-cholanic acid derivative | Ethylidenetriphenylphosphorane | (E)-Alkene | nih.gov |
| 3-oxo-5β-cholanic acid derivative | Ethylidenetriphenylphosphorane | Non-stereospecific | nih.gov |
The Wittig reaction provides a powerful method for the synthesis of halogenated alkenes, which are versatile intermediates in organic chemistry. The general strategy involves the reaction of ethylidenetriphenylphosphorane with an α-halo aldehyde or α-halo ketone. nih.gov
The required α-halo carbonyl compounds can be prepared through the halogenation of a parent aldehyde or ketone at the alpha position using reagents like bromine, chlorine, or N-bromosuccinimide, often under acidic conditions. libretexts.org The reaction proceeds through an enol intermediate. libretexts.org
Once the α-halo carbonyl compound is obtained, it can undergo a Wittig reaction. The ethylidenetriphenylphosphorane attacks the carbonyl carbon, leading to the formation of the corresponding E- or Z-halogenated alkene and triphenylphosphine oxide. nih.govyoutube.com The stereoselectivity of this reaction would depend on the specific substrates and reaction conditions used, analogous to other Wittig olefinations. This two-step sequence—alpha-halogenation followed by Wittig olefination—is a standard and effective method for creating a halogen-substituted double bond at a precise location within a molecule. libretexts.orgrsc.org
Ethylidenetriphenylphosphorane is instrumental in the synthesis of allylic alcohols and esters, which are important structural motifs in many natural products and pharmaceuticals. mnstate.edureddit.com A key method for this is the Schlosser modification of the Wittig reaction. This procedure allows for the generation of β-oxido ylides, which can then be trapped by electrophiles.
For instance, β-lithiooxyphosphonium ylides, generated in situ from aldehydes and a Wittig reagent like ethylidenetriphenylphosphorane, can react with halomethyl esters to produce trisubstituted (Z)-allylic esters with high stereoselectivity. While this method is generally effective, some erosion in stereocontrol has been observed in specific cases, such as the reaction between an aliphatic aldehyde and ethylidenetriphenylphosphorane. In a related transformation, trapping the intermediate ylide with paraformaldehyde leads to the synthesis of allylic alcohols.
The reliability and stereochemical control offered by the Wittig reaction make ethylidenetriphenylphosphorane a valuable tool in the total synthesis of complex natural products. nih.govnih.govnih.gov Its ability to connect molecular fragments in a convergent manner is a significant advantage in lengthy synthetic campaigns. nih.govnih.gov
Notable applications include:
Bile Acid Derivatives : Ethylidenetriphenylphosphorane has been used to synthesize ethylidene derivatives of bile acids. nih.gov Specifically, it reacts with 3-oxo and 7-oxo cholanic acid derivatives to create new analogues. The resulting 7-ethylidene derivative was found to have a greater capacity for solubilizing cholesterol compared to the parent deoxycholic acid. nih.gov
Insect Pheromones : The Wittig reaction is a common strategy for synthesizing insect pheromones, many of which are long-chain unsaturated compounds. In the synthesis of the sex pheromone of the cherry tree borer (Synanthedon hector), a mixture of (Z,Z)- and (E,Z)-3,13-octadecadien-1-yl acetate (B1210297) was prepared. koreascience.kr The synthesis involved a Wittig or Wadsworth-Emmons reaction to create an α,β-unsaturated ester, which was subsequently converted to the final pheromone structure. While this specific example used a related phosphorane, it exemplifies the general strategy where ethylidenetriphenylphosphorane can be employed to construct specific alkene geometries in pheromone synthesis.
Epothilones and Laulimalide : The total syntheses of complex, potent anticancer agents such as the epothilones and (-)-laulimalide rely on convergent strategies where key carbon-carbon bonds are formed using olefination reactions like the Wittig reaction. nih.govnih.govnih.govnih.govgoogle.com These syntheses involve the coupling of complex fragments, where the precise installation of double bonds is critical to the final structure and biological activity.
Derivatization Strategies in Analytical Chemistry
Derivatization in analytical chemistry is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a given analytical method, such as enhancing volatility for gas chromatography (GC) or improving detectability for high-performance liquid chromatography (HPLC). thieme-connect.deresearchgate.netsigmaaldrich.com
Ethylidenetriphenylphosphorane is not used as a derivatizing agent to enhance chromatographic performance in HPLC or GC-MS. The Wittig reaction is a synthetic transformation that is not suitable for the rapid and quantitative derivatization required for analytical purposes due to its reaction conditions and the generation of byproducts like triphenylphosphine oxide. umass.edu
However, the core structure of the reagent—the triphenylphosphonium cation—has inspired the design of specialized derivatization agents for mass spectrometry (MS). nih.govnih.gov Reagents incorporating a phosphonium (B103445) group, such as tris(trimethoxyphenyl)phosphonium (TMPP) derivatives or others based on triphenylphosphine, are used to "tag" molecules like amines, carboxylic acids, or oligosaccharides. nih.govnih.gov This tagging introduces a permanent positive charge into the analyte molecule, which significantly enhances its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to much lower detection limits. nih.govnih.gov
| Analytical Goal | Derivatization Approach | Role of Phosphorus Moiety | Reference |
| Enhance ESI-MS Signal | Tagging analytes with a specialized phosphonium-containing reagent. | The permanent positive charge on the phosphorus atom improves ionization efficiency. | nih.govnih.gov |
| Convert Aldehyde/Ketone to Alkene (Synthesis) | Wittig reaction with ethylidenetriphenylphosphorane. | The ylide acts as a synthetic reagent, not an analytical derivatizing agent. | umass.eduyoutube.com |
Simultaneous Extraction/Derivatization Protocols
In modern analytical chemistry, the efficiency and speed of sample preparation are paramount. Simultaneous extraction and derivatization protocols have emerged as a powerful strategy to streamline the analysis of volatile or thermally labile compounds, such as short-chain aldehydes and ketones. These integrated procedures reduce sample handling, minimize the loss of analytes, and decrease the consumption of organic solvents, thereby offering a green and efficient alternative to traditional multi-step methods.
The core principle of this approach is to combine the selective extraction of target analytes from a sample matrix with their chemical derivatization into more stable, less polar, and more easily detectable products in a single step. This is often achieved using microextraction techniques coupled with a derivatizing agent present in the extraction phase. While specific, documented simultaneous extraction and derivatization protocols for Phosphorane, ethylidenetriphenyl- are not extensively reported in the context of routine analytical methods, the principles can be applied to its function as a derivatizing agent for aldehydes and ketones via the Wittig reaction. wikipedia.org
The Wittig reaction, where an aldehyde or ketone reacts with a phosphorus ylide like ethylidenetriphenylphosphorane , converts the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orgumass.edu This transformation serves as a derivatization method, as the resulting alkene may have chromatographic and mass spectrometric properties more suitable for analysis than the original carbonyl compound.
One of the advanced methodologies for simultaneous extraction and derivatization is ultrasound-assisted dispersive liquid-liquid microextraction (UDLLME). nih.govresearcher.life This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample containing the analytes and the derivatizing reagent. The application of ultrasound creates a fine emulsion, maximizing the interfacial area between the aqueous and organic phases, which accelerates both the extraction of the analytes and the derivatization reaction. Subsequent centrifugation separates the phases, and the extractant phase, now containing the derivatized analytes, can be directly analyzed, typically by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
For instance, a similar approach has been successfully employed for the analysis of short-chain aldehydes in water samples using O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA) as the derivatizing agent. nih.govresearcher.life The aldehydes are converted to their corresponding oximes, which are then extracted and analyzed. The operational parameters for such a method are meticulously optimized to achieve the best performance.
The following table illustrates the typical parameters optimized in a UDLLME method for the simultaneous derivatization and extraction of aldehydes, which could be adapted for a Wittig-based derivatization.
Table 1: Optimized Parameters for a Typical UDLLME Simultaneous Derivatization Protocol
| Parameter | Optimized Condition |
| Extraction Solvent | Chlorobenzene |
| Extraction Solvent Volume | 20 µL |
| Disperser Solvent | Ethanol |
| Disperser Solvent Volume | 1.0 mL |
| Derivatizing Agent | O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA) |
| Derivatizing Agent Volume | 50 µL |
| Aqueous Sample Volume | 5 mL |
| Ultrasonication Time | 2 min |
| Centrifugation Time | 3 min |
| Centrifugation Speed | 6000 rpm |
| Data derived from a study on aldehyde analysis using PFBHA. nih.gov |
The application of such a protocol with Phosphorane, ethylidenetriphenyl- would involve its inclusion as the derivatizing agent to react with target aldehydes and ketones. The resulting alkenes would be extracted into the organic phase and subsequently analyzed. The choice of solvents and other conditions would need to be optimized for the specific properties of the phosphorane and the target analytes.
The performance of these simultaneous methods is typically evaluated based on several key metrics, as shown in the table below, which highlights the effectiveness of the UDLLME-GC-MS method for aldehyde analysis with PFBHA derivatization.
Table 2: Performance Metrics of a Simultaneous Extraction and Derivatization Method for Aldehydes
| Analyte | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Relative Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Acetaldehyde | 0.9993 | 0.23 | 85-105 | 1.8-10.2 |
| Propionaldehyde | 0.9989 | 0.16 | 85-105 | 1.8-10.2 |
| Butyraldehyde | 0.9983 | 0.18 | 85-105 | 1.8-10.2 |
| Valeraldehyde | 0.9991 | 0.20 | 85-105 | 1.8-10.2 |
| Data based on the analysis of aldehydes using PFBHA derivatization followed by GC-MS. nih.gov |
Future Research Directions
Advancements in Catalytic Wittig-Type Reactions and Redox Cycling
A significant limitation of the traditional Wittig reaction is its poor atom economy, generating a stoichiometric amount of phosphine (B1218219) oxide byproduct that can complicate product purification. researchgate.netbeilstein-journals.org A major frontier in Wittig chemistry is the development of catalytic systems where the phosphine is regenerated, thus minimizing waste.
Future research will likely focus on the advancement of catalytic cycles based on P(III)/P(V) redox cycling. researchgate.net This approach involves the in situ reduction of the phosphine oxide byproduct back to the active phosphine catalyst. uta.edu Key areas for exploration include:
Development of Novel Reducing Agents: While silanes have proven effective for the chemoselective reduction of phosphine oxides, the search for more efficient, cost-effective, and environmentally benign reducing agents is ongoing. uta.edunih.gov
Optimization of Phosphine Catalysts: Research into cyclic phosphine oxides, such as phosphetane (B12648431) oxides, has shown that ring strain can facilitate the reduction step, enabling reactions at lower catalyst loadings and milder conditions, even at room temperature. acs.org Further design of phosphine catalysts with tailored electronic and steric properties will be crucial for improving catalytic efficiency and turnover numbers. uta.edu
Microwave-Assisted Reactions: The use of microwave irradiation has been shown to accelerate catalytic Wittig reactions, and further exploration of this technique could lead to faster and more efficient processes. researchgate.net
Base-Free Methodologies: The development of base-free catalytic Wittig reactions represents a significant step towards broader functional group tolerance and simplified reaction conditions. researchgate.net
These advancements aim to transform the Wittig reaction into a more sustainable and economically viable process, particularly for large-scale industrial applications. beilstein-journals.org
Exploration of Novel Reactivity Patterns and Ylide Classes
While ethylidenetriphenylphosphorane is a classic example of a phosphorus ylide, the exploration of new ylide classes with unique reactivity is a fertile ground for discovery. Future investigations will likely delve into:
Ylides Derived from Phosphites: The generation of phosphoranes from phosphites represents a newer class of phosphorus ylides. These ylides, bearing oxygen substituents on the phosphorus atom, exhibit different reactivity and selectivity profiles compared to their traditional phosphine-derived counterparts, notably leading to high E-selectivity with semi-stabilized ylides. acs.org
Ylide-Functionalized Phosphines: A novel class of phosphines bearing ylide substituents has been shown to be exceptionally strong electron donors, surpassing many commonly used phosphines and carbenes. acs.org The catalytic potential of these "YPhos" ligands is a promising area for future applications in cross-coupling and other transition-metal-catalyzed reactions. acs.org
α-Borylated Phosphorus Ylides: The synthesis and reactivity of ylides with boron substituents on the α-carbon are being explored. These compounds exhibit unique reactivity towards small molecules and offer potential for new synthetic transformations. nih.gov
Ambident Nucleophilicity: Carbonyl-stabilized phosphonium (B103445) ylides can act as ambident nucleophiles, reacting at either the α-carbon or the carbonyl oxygen. Harnessing this dual reactivity for novel catalytic processes, such as selective acyl transfer reactions, presents an exciting research direction. acs.org
The continued exploration of these and other novel ylide structures will undoubtedly expand the synthetic utility of the Wittig reaction and phosphorus ylide chemistry in general.
Development of Environmentally Sustainable Wittig Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the Wittig reaction, this translates to a focus on reducing hazardous waste and improving energy efficiency. Key future directions include:
Solvent-Free Reactions: Performing the Wittig reaction under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry), significantly reduces the use of hazardous organic solvents like dichloromethane. gctlc.orggctlc.orgbeyondbenign.orgacs.org Further development of these solid-state methods for a wider range of substrates is a key goal.
Aqueous Wittig Reactions: The use of water as a reaction medium is highly desirable from a green chemistry perspective. One-pot aqueous Wittig reactions performed at ambient temperature using environmentally benign bases like sodium bicarbonate are being developed to minimize organic waste. sciepub.comsciepub.com Expanding the scope and efficiency of these aqueous methods is a critical area of future research.
By focusing on waste prevention, the use of safer solvents, and energy efficiency, chemists can significantly enhance the green credentials of this classic reaction. gctlc.orgsciepub.com
Enhanced Mechanistic Understanding through Advanced Computational and Spectroscopic Techniques
Despite being a well-established reaction, the precise mechanism of the Wittig reaction, particularly the factors governing its stereoselectivity, is still a subject of detailed investigation. acs.org Future research will leverage sophisticated analytical and computational tools to gain deeper insights:
Computational Studies: Density functional theory (DFT) calculations have become invaluable for investigating the reaction mechanism, providing support for a concerted [2+2] cycloaddition pathway for salt-free reactions and explaining the origins of E/Z selectivity for different ylide types. nih.govrsc.org Future computational work will likely focus on more complex systems, the influence of solvents and additives, and the dynamics of the reaction pathway. acs.orgcomporgchem.com Molecular dynamics simulations, for example, can provide insights into the role of solvent reorganization and dynamic effects on the reaction trajectory. comporgchem.com
Advanced Spectroscopic Techniques: Low-temperature NMR spectroscopy has been instrumental in observing reaction intermediates like oxaphosphetanes, providing direct evidence for the proposed mechanistic pathways. libretexts.orgresearchgate.net Future studies may employ more advanced and sensitive spectroscopic methods to detect and characterize transient intermediates, further refining our understanding of the reaction coordinate.
A more profound mechanistic understanding will enable the rational design of new ylides and reaction conditions to achieve greater control over reactivity and selectivity. nih.gov
Precision Stereocontrol and Development of New Stereoselective Transformations
Controlling the stereochemical outcome (E vs. Z alkene formation) of the Wittig reaction is of paramount importance for the synthesis of complex molecules. ingentaconnect.com While general trends are known (stabilized ylides favor E-alkenes, non-stabilized ylides favor Z-alkenes), achieving high stereoselectivity for all substrate combinations remains a challenge. organic-chemistry.org Future research will focus on:
Enantioselective Wittig Reactions: The development of catalytic enantioselective Wittig reactions is a major goal. The use of chiral phosphine catalysts in P(III)/P(V) redox cycles has shown promise in achieving enantiocontrol, for example, in atroposelective Wittig reactions. researchgate.netresearchgate.net Designing new and more effective chiral phosphines will be a key area of investigation. researchgate.net
Catalyst-Controlled Stereoselectivity: Moving beyond substrate and reagent control to catalyst-controlled stereoselectivity would provide a powerful tool for alkene synthesis. This involves designing catalysts that can selectively promote the formation of either the E or Z isomer, regardless of the ylide's intrinsic stability.
Stereoconvergent Rearrangements: The development of related, but distinct, transformations, such as the catalytic enantioselective researchgate.netgctlc.org-Wittig rearrangement, showcases novel approaches to stereocontrol. Recent studies have demonstrated that these rearrangements can proceed through unexpected stereoconvergent pathways, opening new avenues for asymmetric synthesis. chemrxiv.org
Tandem Reactions: Designing highly stereoselective tandem reactions that incorporate a Wittig-type olefination, such as a Michael addition-Wittig reaction sequence, allows for the rapid construction of complex, multifunctional molecules with excellent diastereo- and enantioselectivity. organic-chemistry.org
Success in these areas will provide synthetic chemists with more precise and versatile tools for constructing stereodefined alkenes, which are critical components of many pharmaceuticals, natural products, and advanced materials.
Q & A
Q. What are the established synthetic routes for ethylidenetriphenylphosphorane, and how do reaction conditions influence yield and purity?
Ethylidenetriphenylphosphorane is typically synthesized via ylide formation through deprotonation of phosphonium salts. For example, using triethylamine as a base with ethyl-substituted triphenylphosphonium bromide under anhydrous conditions in dichloromethane or THF . Reaction optimization requires strict control of moisture, temperature (0–25°C), and stoichiometric ratios to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Science of Synthesis protocols for analogous phosphoranes suggest sulfurization or oxidation steps may further stabilize the ylide .
Q. Which spectroscopic and analytical techniques are critical for characterizing ethylidenetriphenylphosphorane?
Key techniques include:
- ¹H/¹³C NMR : To confirm the ethylidene group (δ ~5–6 ppm for ylidic protons) and triphenylphosphine backbone (aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 347.1 for C₂₀H₂₀P⁺) .
- UV-Vis Spectroscopy : Monitors electronic transitions in conjugated systems, useful for studying reactivity in cycloadditions .
Q. How does ethylidenetriphenylphosphorane behave under varying storage conditions, and what degradation products are observed?
The compound is air- and moisture-sensitive, requiring storage under inert gas (N₂/Ar) at –20°C. Degradation via hydrolysis produces triphenylphosphine oxide (detected by ³¹P NMR at δ ~28 ppm) and ethyl derivatives. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) coupled with HPLC-MS help identify degradation pathways .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for modeling ethylidenetriphenylphosphorane’s electronic structure and reactivity?
Density functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP/6-31G*) accurately predicts ylide stability, charge distribution, and frontier molecular orbitals. Studies on analogous phosphoranes show that incorporating Hartree-Fock exchange improves asymptotic behavior in exchange-energy calculations . For reaction mechanisms (e.g., [2+3] cycloadditions), transition-state optimizations using QM/MM hybrid methods provide insights into stereoselectivity .
Q. How does ethylidenetriphenylphosphorane participate in stereoselective cyclization reactions, and what mechanistic contradictions exist in the literature?
The ylide acts as a nucleophile in Staudinger or Wittig-type reactions, but stereoselectivity in cyclizations (e.g., forming five-membered rings) depends on solvent polarity and counterion effects. Contradictions arise in reported enantiomeric excess (e.g., 70–95% ee in THF vs. <50% in DMSO), suggesting solvent-dependent transition-state stabilization . Kinetic studies (stopped-flow UV-Vis) and isotopic labeling (²H/¹³C) can resolve these discrepancies.
Q. What methodologies are recommended for assessing the environmental persistence and toxicity of ethylidenetriphenylphosphorane?
Use High Production Volume (HPV) protocols:
- Aquatic Toxicity : OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization), with GC-MS quantification of residual phosphorane .
- Degradation Studies : Simulate photolysis (UV-C irradiation) and hydrolysis (pH 4–9) to identify breakdown products (e.g., triphenylphosphine oxide) .
- Read-Across Models : Data from structurally similar compounds (e.g., hexadecylidenetriphenylphosphorane) estimate bioaccumulation potential (log Kow ~5.2) .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and real-time monitoring (e.g., in situ IR for ylide formation) .
- Data Contradictions : Cross-validate computational predictions with experimental NMR/UV-Vis data to address mechanistic ambiguities .
- Environmental Screening : Combine experimental assays with computational QSAR models for hazard prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
